molecular formula C10H7BrO B032079 6-Bromo-2-naphthol CAS No. 15231-91-1

6-Bromo-2-naphthol

Cat. No. B032079
CAS RN: 15231-91-1
M. Wt: 223.07 g/mol
InChI Key: YLDFTMJPQJXGSS-UHFFFAOYSA-N
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Patent
US05707559

Procedure details

To a solution of 225 mL of ethanol and 90 mL of conc. HCl in a 500 mL round bottom flask were added of tin metal (32.6 g, 274 mmol) and 1,6-dibromo-2-naphthol (41.5 g, 137 mmol). The reaction mixture was refluxed on a steam bath for 9 hours. TLC (SiO2, 15:1 benzene/ethyl acetate) indicated consumption of starting material. The cooled solution was decanted from unreacted tin, concentrated to 150-200 mL on vacuo and poured into 600 mL of ice and water. The white precipitate was collected on a Buchner funnel and dried in the air to afford 31.5 g of an off-white solid. Recrystallization from benzene produced 23.8 g of pure product (78%): mp 127°-127.5° C.; lit. mp 127°-129° C.; reference: C. R. Koelsch, Org. Syn. Coll. Vol. 3, 132 (1955). ##STR25##
Quantity
225 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.Cl.[Sn].Br[C:7]1[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:8]=1[OH:18]>C1C=CC=CC=1.C(OCC)(=O)C>[Br:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[CH:7]=[C:8]([OH:18])[CH:9]=[CH:10]2 |f:4.5,^3:4|

Inputs

Step One
Name
Quantity
225 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
Quantity
32.6 g
Type
reactant
Smiles
[Sn]
Name
Quantity
41.5 g
Type
reactant
Smiles
BrC1=C(C=CC2=CC(=CC=C12)Br)O
Step Two
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed on a steam bath for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
The cooled solution was decanted from unreacted tin
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 150-200 mL on vacuo
ADDITION
Type
ADDITION
Details
poured into 600 mL of ice and water
CUSTOM
Type
CUSTOM
Details
The white precipitate was collected on a Buchner funnel
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.